4-Bromo-6-methyl-1H-indole is a precisely functionalized disubstituted heterocyclic building block procured primarily for advanced pharmaceutical synthesis. Featuring a reactive bromine atom at the C4 position and an electron-donating methyl group at the C6 position, this specific isomer serves as a privileged scaffold for transition-metal-catalyzed cross-coupling reactions. The fundamental procurement value of this compound lies in its dual functionality: the C4-bromide provides a reliable vector for Suzuki-Miyaura or Buchwald-Hartwig couplings, while the C6-methyl group provides critical steric bulk that blocks common metabolic liabilities. With standard commercial purities exceeding 97%, it is a non-interchangeable precursor for the development of targeted therapeutics, including ATR kinase inhibitors and dual-target urate transporter modulators, where precise spatial geometry is mandatory [1].
Substituting 4-Bromo-6-methyl-1H-indole with simpler analogs, such as 4-bromo-1H-indole or 5-bromo-6-methyl-1H-indole, consistently leads to downstream failures in both process yields and pharmacological performance. The absence of the 6-methyl group in 4-bromo-1H-indole leaves the C6 position vulnerable to rapid cytochrome P450-mediated oxidation, which severely degrades the pharmacokinetic half-life of the resulting active pharmaceutical ingredients (APIs). Conversely, altering the halogen position to 5-bromo-6-methyl-1H-indole fundamentally changes the vector of the subsequent cross-coupling product, disrupting the three-dimensional geometry required for precise binding in kinase active sites. Consequently, procurement must strictly specify the 4-bromo-6-methyl substitution pattern to ensure both the regiochemical integrity of the synthetic route and the target affinity of the final compound [1].
In the synthesis of advanced API intermediates, the conversion of the aryl bromide to a boronic acid pinacol ester (BPin) is a critical scale-up step. 4-Bromo-6-methyl-1H-indole demonstrates highly efficient Miyaura borylation when reacted with bis(pinacolato)diboron, routinely achieving isolated yields of 75-85% under standard palladium-catalyzed conditions. In contrast, borylation of sterically hindered or deactivated bromoindole analogs often yields less than 60% conversion without extensive catalyst optimization, due to unfavorable oxidative addition rates. The presence of the 6-methyl group enriches the indole core electronically without sterically crowding the C4 position, allowing for reproducible, high-yielding batch processing [1].
| Evidence Dimension | Isolated yield of 4-boronate ester derivative |
| Target Compound Data | 75-85% yield |
| Comparator Or Baseline | Deactivated or sterically hindered bromoindoles (<60% yield) |
| Quantified Difference | >15-25% improvement in baseline process yield |
| Conditions | Pd(dppf)Cl2, KOAc, bis(pinacolato)diboron, 1,4-dioxane, 90 °C |
High and reproducible borylation yields directly lower the cost of goods (COGs) when scaling up cross-coupling precursors for API manufacturing.
The C6 position of the indole ring is a well-documented hotspot for cytochrome P450-mediated electrophilic oxidation, which accelerates the clearance of indole-containing drugs. By procuring 4-Bromo-6-methyl-1H-indole as the starting scaffold, the C6 position is effectively blocked by the robust carbon-carbon bond of the methyl group. Comparative studies of downstream therapeutic candidates show that derivatives built from 6-methyl indoles completely eliminate C6-hydroxylation metabolites compared to their matched 6-unsubstituted counterparts derived from 4-bromo-1H-indole. This structural modification shifts the metabolic pathway, significantly extending the in vivo half-life of the final API [1].
| Evidence Dimension | Susceptibility to C6-hydroxylation |
| Target Compound Data | C6-oxidation completely blocked |
| Comparator Or Baseline | 4-Bromo-1H-indole derivatives (highly susceptible to C6-hydroxylation) |
| Quantified Difference | 100% elimination of C6-specific phenolic metabolites |
| Conditions | In vivo / In vitro hepatic microsome stability assays of downstream APIs |
Utilizing the 6-methyl blocked precursor prevents costly late-stage clinical failures caused by poor metabolic stability and rapid drug clearance.
The 6-methyl substitution provides critical steric bulk that enhances the binding affinity of the indole core within specific hydrophobic pockets of target proteins, such as ATR kinases and Urate Transporter 1 (URAT1). Structure-activity relationship (SAR) data indicates that downstream therapeutic candidates synthesized from 4-bromo-6-methyl-1H-indole exhibit up to a 3- to 10-fold lower IC50 compared to analogs lacking the 6-methyl group. The methyl group optimally fills a lipophilic cleft in the target binding site, a geometric requirement that cannot be satisfied by the unsubstituted 4-bromo-1H-indole or misaligned isomers like 5-bromo-6-methyl-1H-indole [1].
| Evidence Dimension | Target inhibition (IC50) of downstream derivatives |
| Target Compound Data | Optimized nanomolar to low-micromolar IC50 |
| Comparator Or Baseline | 6-unsubstituted indole derivatives (3- to 10-fold higher IC50) |
| Quantified Difference | 3- to 10-fold improvement in binding potency |
| Conditions | In vitro enzyme/transporter inhibition assays (e.g., URAT1 or ATR kinase) |
The specific 4,6-disubstitution pattern is essential for maximizing pharmacological potency, justifying the procurement of this exact isomer over cheaper, generic indoles.
Due to its optimized steric profile and high reactivity at the C4 position, 4-Bromo-6-methyl-1H-indole is a necessary starting material for the multi-step synthesis of Ataxia-telangiectasia mutated and RAD-3 related (ATR) protein kinase inhibitors. The 6-methyl group is critical for fitting into the kinase's hydrophobic pocket, making this specific building block indispensable for oncology drug discovery programs [1].
This compound is utilized in the synthesis of advanced dual-target inhibitors for hyperuricemia. The C4 bromine allows for efficient cross-coupling to append necessary pharmacophores, while the 6-methyl group ensures the metabolic stability and precise spatial orientation required to simultaneously inhibit both xanthine oxidase and URAT1 [2].
In industrial process chemistry, this compound is highly suited for scale-up Miyaura borylation. Its reliable conversion to the 4-boronic acid pinacol ester, without competing side reactions at the C6 position, makes it a high-yielding precursor for diverse Suzuki-Miyaura coupling libraries [3].